8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 5-fluoro-2-methoxyphenylsulfonyl moiety at position 8 and a thiophen-2-ylsulfonyl group at position 2. The fluorine atom and methoxy group on the aryl ring may enhance metabolic stability and modulate electronic properties, whereas the thiophene sulfonyl moiety contributes to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
8-(5-fluoro-2-methoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O6S3/c1-26-15-5-4-14(19)13-16(15)29(22,23)20-8-6-18(7-9-20)21(10-11-27-18)30(24,25)17-3-2-12-28-17/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHPMVDLNPXAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro compound family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The structure includes a spirocyclic framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₄S₂ |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1797261-26-7 |
Research indicates that compounds within the diazaspiro class, including this compound, often function as inhibitors of soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in cardiovascular health and inflammation regulation. Inhibition of sEH can lead to increased levels of EETs, resulting in vasodilation and reduced blood pressure .
Antihypertensive Effects
In studies involving spontaneously hypertensive rats, administration of this compound demonstrated significant reductions in mean arterial pressure. The observed effects were dose-dependent, with higher doses leading to more pronounced antihypertensive outcomes. This suggests potential applications in treating hypertension .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has also been noted. By inhibiting sEH, it may reduce the production of pro-inflammatory mediators, thereby alleviating conditions associated with chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar diazaspiro compounds:
- Hypertension Management : A study highlighted that derivatives based on the diazaspiro framework effectively reduced blood pressure in hypertensive models, supporting their potential as therapeutic agents for hypertension .
- Inflammation and Pain Relief : Other research has shown that compounds with similar structures exhibit anti-inflammatory effects by modulating cytokine release and reducing pain responses in animal models.
- Cancer Research : Some diazaspiro compounds have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
4-(Thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Key Difference : Lacks the 5-fluoro-2-methoxyphenylsulfonyl group at position 6.
- Impact : Reduced molecular weight and polarity compared to the target compound. The absence of fluorine and methoxy substituents may lower metabolic stability and alter binding affinity in biological systems .
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Key Differences :
- Replaces the thiophene sulfonyl group with a methylsulfonyl group.
- Substitutes the 5-fluoro-2-methoxyphenyl with a 4-methoxyphenyl group.
- The 4-methoxyphenyl group lacks fluorine, which may decrease electron-withdrawing effects and alter pharmacokinetics .
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Key Differences :
- Features methyl-substituted aryl sulfonyl groups instead of fluorine- and thiophene-containing substituents.
- Impact :
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
- Key Differences :
- Replaces sulfonyl groups with a cyclopropanecarbonyl and 6-fluoropyridinyl moiety.
- Altered log P and bioavailability compared to sulfonyl-rich analogs .
1-(Phenylsulfonyl)-8-(quinoxalin-2-yl)-1,8-diazaspiro[4.5]decane
- Key Differences: Substitutes thiophene sulfonyl with quinoxaline, a bicyclic heteroaromatic group.
- Impact: Quinoxaline’s extended π-system may enhance binding to aromatic-rich targets (e.g., kinases or GPCRs) but increase molecular weight and rigidity .
Structural and Pharmacological Insights
Electronic and Steric Effects
- The 5-fluoro-2-methoxyphenylsulfonyl group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, creating a polarized aryl system. This contrasts with analogs like the 4-methoxyphenyl derivative, which lacks fluorine .
- The thiophen-2-ylsulfonyl group offers moderate lipophilicity (log P ~3–4 estimated) compared to purely aromatic or aliphatic sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
